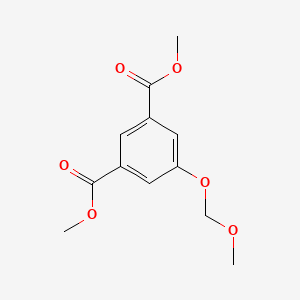
1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene, featuring two methyl groups and a methoxymethoxy group attached to the benzene ring, along with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate typically involves multiple steps. One common method is the esterification of 1,3-dimethyl-5-hydroxybenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst. The methoxymethoxy group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxymethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 1,3-Dimethyl-5-carboxybenzene-1,3-dicarboxylate.
Reduction: 1,3-Dimethyl-5-(methoxymethoxy)benzene-1,3-dimethanol.
Substitution: 1,3-Dimethyl-5-(substituted methoxy)benzene-1,3-dicarboxylate.
Scientific Research Applications
1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): A simpler aromatic compound with two methyl groups.
1,3-Dimethyl-5-isopropylbenzene: Similar structure but with an isopropyl group instead of the methoxymethoxy group.
Dimethyl 5-bromomethylbenzene-1,3-dicarboxylate: Contains a bromomethyl group instead of the methoxymethoxy group.
Uniqueness
1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.
Biological Activity
1,3-Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antiproliferative effects, as well as its chemical characteristics and synthesis.
- Molecular Formula: C12H14O5
- Molecular Weight: 226.24 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of dimethyl benzene dicarboxylates. For instance, compounds similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate | E. coli | TBD |
| Dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate | S. aureus | TBD |
Antiproliferative Effects
In vitro studies have also investigated the antiproliferative effects of this compound on various cancer cell lines. Preliminary results indicate that it may inhibit the proliferation of human cancer cells, although specific IC50 values are yet to be established.
Table 2: Antiproliferative Activity on Cancer Cell Lines
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve the disruption of microbial cell membranes and interference with cellular metabolic pathways in cancer cells.
Case Studies
A notable case study involved the synthesis and biological evaluation of related compounds derived from benzene dicarboxylates. The study found that derivatives with methoxy groups exhibited enhanced antimicrobial activity compared to their non-methoxylated counterparts. This suggests that the methoxy groups play a crucial role in enhancing the biological activity of these compounds.
Case Study Summary:
- Objective: Evaluate the antimicrobial and antiproliferative activities of methoxylated benzene dicarboxylates.
- Findings: Enhanced activity against S. aureus and significant inhibition of HeLa cell proliferation.
Properties
CAS No. |
848498-23-7 |
|---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
dimethyl 5-(methoxymethoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-7-18-10-5-8(11(13)16-2)4-9(6-10)12(14)17-3/h4-6H,7H2,1-3H3 |
InChI Key |
KQLSKGMVKBSKQI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















